

Unveiling the Interaction: pTH (73-84) and the C-Terminal PTH Receptor

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Compound of Interest

Compound Name: *pTH (73-84) (human)*

Cat. No.: *B3259678*

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A Comparative Guide for Researchers

The traditional understanding of parathyroid hormone (PTH) signaling has centered on the N-terminal fragment (1-34) and its interaction with the well-characterized PTH receptor 1 (PTH1R). However, emerging evidence has illuminated the physiological significance of C-terminal PTH fragments and their binding to a distinct C-terminal PTH receptor (C-PTHR). This guide provides a comparative analysis of the binding of the C-terminal fragment pTH (73-84) to the C-PTHR, offering supporting experimental data and methodologies for researchers in endocrinology, bone biology, and drug development.

Quantitative Comparison of Ligand Binding to the C-PTH Receptor

While direct, high-throughput comparative studies on a wide array of C-terminal fragments are limited, existing research provides valuable insights into the binding affinities of various PTH fragments for the C-PTHR. The following table summarizes available quantitative data, offering a comparative perspective on the binding landscape of this receptor. It is important to note that direct binding data for the specific pTH (73-84) fragment is not extensively reported in the literature; therefore, data for larger C-terminal fragments are presented to infer its relative binding potential.

Ligand	Apparent Dissociation Constant (Kd)	Cell Type Used in Assay	Reference
PTH (1-84)	20-30 nM	Osteoblast-like and rat parathyroid (PT-r3) cells	
mutPTH (1-84)	20-30 nM	Osteoblast-like and rat parathyroid (PT-r3) cells	
mutPTH (19-84)	20-30 nM	Osteoblast-like and rat parathyroid (PT-r3) cells	
PTH (39-84)	400-800 nM	Osteoblast-like and rat parathyroid (PT-r3) cells	
PTH (53-84)	> 5000 nM	Osteoblast-like and rat parathyroid (PT-r3) cells	

Note: "mutPTH" refers to a mutated form of PTH used in the cited study for experimental purposes.

The data clearly indicate that while the full-length PTH (1-84) and a large N-terminally truncated fragment (19-84) exhibit high-affinity binding to the C-PTHR, the affinity decreases significantly as more of the N-terminal and central regions are removed. This suggests that while the C-terminal region is necessary for binding, other residues outside of the (73-84) sequence likely contribute to the overall binding affinity. The very low affinity of PTH (53-84) suggests that the binding site for the C-PTHR may extend beyond the extreme C-terminus.

Experimental Protocol: Radioligand Binding Assay for C-PTH Receptor

The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of ligands to receptors like the C-PTHR. This protocol is synthesized from established methodologies for PTH receptor binding assays.

Objective: To determine the binding affinity (IC₅₀ and subsequently K_i) of unlabeled pTH (73-84) and other competing ligands for the C-PTH receptor by measuring the displacement of a radiolabeled C-terminal PTH fragment.

Materials:

- Cells or cell membranes expressing the C-PTH receptor (e.g., osteoblast-like cells, rat parathyroid cells).
- Radiolabeled ligand (e.g., ¹²⁵I-[Tyr³⁴]hPTH(19-84) or another suitable C-terminal fragment).
- Unlabeled competing ligands (e.g., pTH (73-84), PTH (1-84), other PTH fragments).
- Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
- Wash buffer (e.g., ice-cold Tris-HCl).
- Glass fiber filters.
- Filtration apparatus.
- Gamma counter.

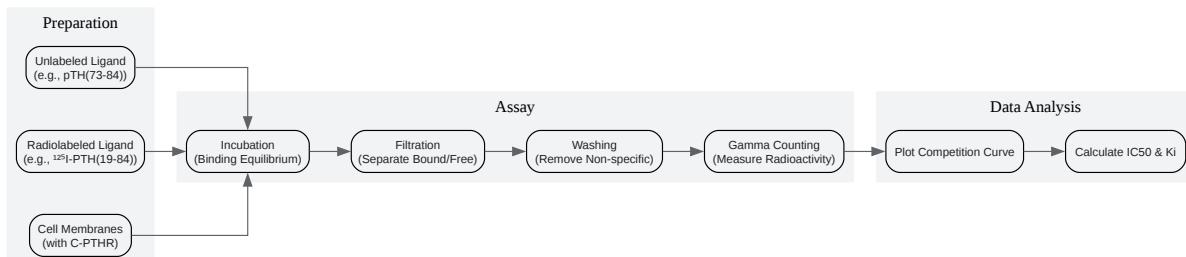
Procedure:

- **Cell/Membrane Preparation:** Isolate cell membranes from cultured cells known to express the C-PTH receptor.
- **Assay Setup:** In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competing ligand (e.g., pTH (73-84)).
- **Incubation:** Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach binding equilibrium.

- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the cell membranes with bound radioligand, while the unbound radioligand passes through.
- Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competing ligand. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

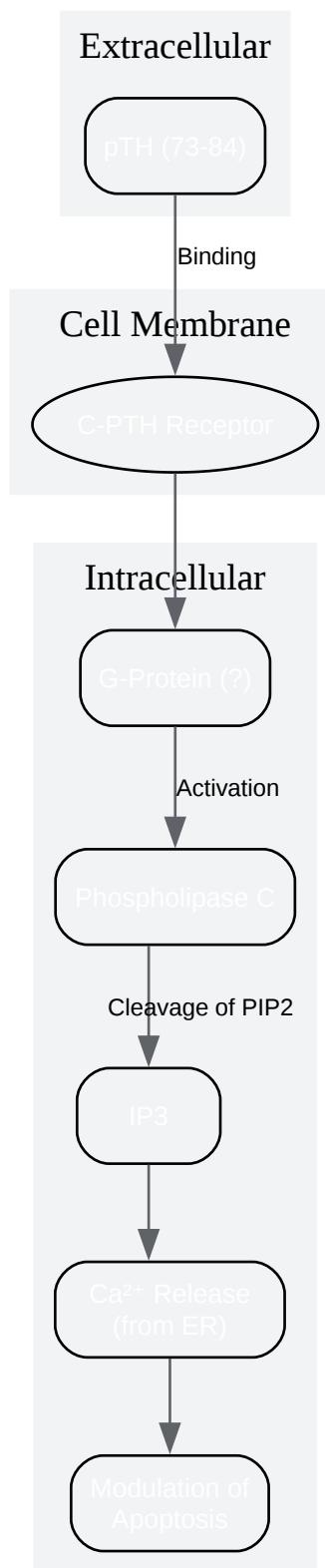
To further clarify the experimental process and the potential downstream consequences of pTH (73-84) binding, the following diagrams have been generated using the DOT language.



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Caption: Experimental workflow for a competitive radioligand binding assay.

Research suggests that the binding of C-terminal PTH fragments to the C-PTHR can trigger intracellular signaling cascades that are distinct from the classic cAMP-mediated pathway of the PTH1R. Evidence points towards the involvement of intracellular calcium mobilization and the regulation of cellular processes like apoptosis.



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Caption: Putative signaling pathway of the C-PTH receptor.

This guide provides a foundational understanding of the binding of pTH (73-84) to the C-PTH receptor. Further research is necessary to fully elucidate the binding kinetics of a broader range of C-terminal fragments and to comprehensively map the downstream signaling pathways and their physiological consequences. The methodologies and comparative data presented here serve as a valuable resource for scientists working to unravel the complexities of PTH biology and to explore novel therapeutic avenues targeting the C-PTH receptor.

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